3-Chloro-2-fluorophenylacetonitrile

Description

Significance of Fluorinated and Chlorinated Organic Compounds in Synthetic Chemistry and Allied Fields

The introduction of fluorine and chlorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine, being the most electronegative element, can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, which are crucial parameters in drug design. chlorobenzene.ltdsigmaaldrich.comfluoropharm.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. sigmaaldrich.com The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. sigmaaldrich.com These compounds find widespread applications in pharmaceuticals, materials science (e.g., liquid crystals and specialty lubricants), and agrochemicals. sigmaaldrich.combldpharm.com

Similarly, chlorinated organic compounds are integral to numerous classes of natural products and synthetic molecules, including alkaloids, terpenes, and steroids. nih.gov The presence of chlorine can influence a molecule's reactivity and confer specific biological activities. nih.gov In medicinal chemistry, chlorine-containing drugs are used to treat a wide array of diseases, including cancer, depression, and infections. nih.govsigmaaldrich.com In the United States, over 88% of pharmaceuticals rely on chlorine chemistry at some stage of their production. sigmaaldrich.com Chlorination can also serve a strategic role in synthetic pathways, for instance, by directing the stereochemical outcome of a reaction.

Overview of Phenylacetonitrile (B145931) Derivatives as Synthetic Intermediates

Phenylacetonitrile, also known as benzyl (B1604629) cyanide, and its derivatives are valuable intermediates in organic synthesis. chemicalbook.com The methylene (B1212753) group adjacent to the phenyl ring and the nitrile group is an "active methylene unit," making it susceptible to a variety of chemical transformations. chemicalbook.com

These compounds can be hydrolyzed to form phenylacetic acids, reduced to yield phenethylamines, or used in the Pinner reaction to produce phenylacetic acid esters. chemicalbook.com Their versatility makes them key starting materials for a range of products, including pharmaceuticals (such as antiarrhythmics, antidepressants, and hypnotics), fragrances, and fungicides. chemicalbook.com The synthesis of phenylacetonitrile derivatives is often achieved through the reaction of a benzyl halide with a cyanide source, such as sodium cyanide or potassium ferrocyanide. orgsyn.orggoogle.com

Rationale for Focused Investigation on 3-Chloro-2-fluorophenylacetonitrile

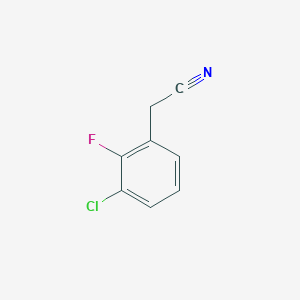

The compound this compound (CAS Number: 261762-98-5) is a prime example of a molecule that combines the strategic advantages of both halogenation and the phenylacetonitrile scaffold. The specific substitution pattern of a chlorine atom at the 3-position and a fluorine atom at the 2-position of the phenyl ring creates a unique electronic and steric environment. This distinct arrangement can influence the reactivity of the nitrile group and the aromatic ring, offering opportunities for selective chemical modifications.

The investigation into this compound is driven by its potential as a key building block in the synthesis of high-value compounds. For instance, the 3-chloro-2-fluorobenzyl moiety is a component of complex pharmaceutical molecules. An example is found in the synthesis of potent EGFR inhibitors, where a ((3-Chloro-2-fluoro-phenyl)-amine) derivative was prepared for in-vivo studies, highlighting the importance of this substitution pattern in bioactive molecules. researchgate.net Furthermore, the related compound 3-chloro-2-fluorobenzaldehyde (B104339) is a known intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

The presence of both chloro and fluoro substituents makes this compound an attractive intermediate for creating libraries of compounds for drug discovery and for the development of new materials with specific properties. chlorobenzene.ltdbldpharm.comscbt.com

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 261762-98-5 | chlorobenzene.ltdfluoropharm.combldpharm.com |

| Molecular Formula | C₈H₅ClFN | chlorobenzene.ltdfluoropharm.com |

| Molecular Weight | 169.58 g/mol | chlorobenzene.ltd |

| Appearance | Liquid | chlorobenzene.ltdfluorochem.co.uk |

| Purity | ≥98% | fluoropharm.comfluorochem.co.uk |

| Solubility in Water | Limited | chlorobenzene.ltd |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, acetone) | chlorobenzene.ltd |

Synthesis of this compound

While specific, detailed research findings on the synthesis of this compound are not extensively published in peer-reviewed literature, its preparation can be inferred from established synthetic methodologies for analogous phenylacetonitrile derivatives. A common and practical approach involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide source.

A plausible synthetic route would start from the commercially available 3-chloro-2-fluorobenzaldehyde. sigmaaldrich.comtcichemicals.comscientificlabs.ie This aldehyde can be reduced to the corresponding alcohol, 3-chloro-2-fluorobenzyl alcohol, which is then converted to 3-chloro-2-fluorobenzyl chloride. The final step would be the cyanation of this benzyl chloride.

The cyanation of benzyl chlorides is a well-established reaction in organic synthesis. It is often carried out using sodium cyanide in a polar aprotic solvent. Alternatively, less toxic cyanide sources like potassium ferrocyanide can be employed, often in conjunction with a palladium catalyst. google.comnih.gov The use of phase-transfer catalysts can also enhance the efficiency of the reaction between the organic benzyl halide and the inorganic cyanide salt.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-chloro-2-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHVKGPLTKDUFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378671 | |

| Record name | 3-Chloro-2-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-98-5 | |

| Record name | 3-Chloro-2-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-98-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 3 Chloro 2 Fluorophenylacetonitrile

Established Synthetic Pathways for Arylacetonitriles

The synthesis of arylacetonitriles can be achieved through several established methods. These pathways generally involve the introduction of a cyano group onto an aromatic ring system, either by substitution or transformation of an existing functional group.

Nucleophilic Attack of Cyanide Ion on Alkyl Halides Precursors

A fundamental and widely used method for the synthesis of nitriles involves the nucleophilic substitution of an alkyl halide with a cyanide ion. thieme-connect.delibretexts.org This reaction is particularly effective for primary and secondary alkyl halides, including benzylic halides, which are precursors to arylacetonitriles. thieme-connect.deyoutube.com The reaction is typically carried out by heating the alkyl halide with a solution of sodium or potassium cyanide in a polar solvent like ethanol. libretexts.org

The general mechanism involves the cyanide ion (CN⁻) acting as a nucleophile and attacking the electrophilic carbon atom of the alkyl halide, displacing the halide ion in an SN2 reaction. youtube.com This process results in the formation of a new carbon-carbon bond and extends the carbon chain by one. libretexts.org

For the specific synthesis of 3-Chloro-2-fluorophenylacetonitrile, the precursor would be 3-chloro-2-fluorobenzyl halide (e.g., chloride or bromide). The reaction would proceed as follows:

Reaction Scheme: 3-Chloro-2-fluorobenzyl halide + NaCN/KCN → this compound + NaX/KX (where X = Cl, Br)

Factors influencing the success of this reaction include the nature of the leaving group (halide), the solvent, and the reaction temperature. While effective, this method often requires the use of highly toxic cyanide salts, necessitating careful handling and disposal procedures.

Dehydration of Primary Amides Precursors

Another established route to nitriles is the dehydration of primary amides. researchgate.netrsc.orgrsc.org This method involves the removal of a water molecule from the primary amide functional group to form the corresponding nitrile. orgoreview.com A variety of dehydrating agents can be employed for this transformation, ranging from strong acidic reagents to milder catalytic systems. researchgate.net

Historically, strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) have been used. researchgate.netorgoreview.com For instance, chloroacetamide can be dehydrated using phosphorus pentoxide in a solvent like trimethylbenzene to produce chloroacetonitrile. orgsyn.org

More recent developments have focused on milder and more selective methods. rsc.orgrsc.org These include the use of transition metal catalysts, organocatalysts, and other reagents that operate under less harsh conditions. rsc.orgresearchgate.net

For the synthesis of this compound, the corresponding precursor would be 3-Chloro-2-fluorophenylacetamide. The dehydration reaction can be represented as:

Reaction Scheme: 3-Chloro-2-fluorophenylacetamide + Dehydrating Agent → this compound + H₂O

The choice of dehydrating agent and reaction conditions would be crucial to ensure high yield and avoid side reactions, especially given the presence of the halogen substituents on the aromatic ring.

Palladium-Catalyzed Cyanation of Aryl Halides (e.g., aryl chlorides)

Palladium-catalyzed cyanation has emerged as a powerful and versatile method for the synthesis of aryl nitriles from aryl halides. nih.govrsc.orgresearchgate.net This approach offers milder reaction conditions and greater functional group tolerance compared to traditional methods like the Rosenmund-von Braun reaction. nih.gov The cyanation of aryl chlorides, which are often more readily available and less expensive than other aryl halides, has been a particular focus of research. researchgate.netnih.gov

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source, and finally reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. researchgate.net A significant challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions. nih.govresearchgate.net

Exploration of Catalyst Systems and Ligands (e.g., Pd(OAc)₂/XPhos–SO₃Na)

The choice of the palladium catalyst and the supporting ligand is critical for the success of the cyanation of aryl chlorides. nih.gov Bulky and electron-rich phosphine (B1218219) ligands are often required to facilitate the challenging oxidative addition of the relatively inert C-Cl bond. researchgate.net

One highly effective catalyst system for the cyanation of aryl chlorides involves the use of palladium acetate (B1210297) (Pd(OAc)₂) in combination with a specialized ligand like XPhos–SO₃Na. researchgate.netresearchgate.net This system has been shown to be efficient in a mixture of polyethylene (B3416737) glycol (PEG-400) and water, allowing for the cyanation of various aryl chlorides with good to excellent yields. researchgate.netresearchgate.net The water-soluble nature of the XPhos–SO₃Na ligand facilitates catalyst recovery and reuse, adding to the practicality of the method. researchgate.net

| Catalyst System | Substrate | Conditions | Yield |

| Pd(OAc)₂/XPhos–SO₃Na | Aryl Chlorides | K₄[Fe(CN)₆], K₂CO₃ or KOAc, PEG-400/H₂O, 100-120 °C | Good to Excellent |

Role of Cyanide Sources (e.g., potassium ferrocyanide, Zn(CN)₂)

To mitigate the toxicity and handling issues associated with simple alkali metal cyanides (NaCN, KCN), alternative cyanide sources have been explored. nih.gov

Potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a non-toxic and safer alternative cyanide source for palladium-catalyzed cyanations. nih.govresearchgate.net It is a stable, crystalline solid that is even used as a food additive. nih.gov Its use in palladium-catalyzed reactions often requires higher temperatures to facilitate the transfer of the cyanide from the iron center to the palladium catalyst. nih.gov

Zinc cyanide (Zn(CN)₂) is another widely used cyanide source in palladium-catalyzed reactions. nih.govnih.gov It is significantly less toxic than NaCN or KCN. nih.gov The use of Zn(CN)₂ can be advantageous in achieving high yields and functional group tolerance, particularly in the cyanation of functionalized substrates. nih.govnih.govorganic-chemistry.org Mild and efficient cyanations of (hetero)aryl halides have been reported using Zn(CN)₂ in aqueous media at low temperatures. nih.govorganic-chemistry.org

| Cyanide Source | Key Features |

| Potassium ferrocyanide (K₄[Fe(CN)₆]) | Non-toxic, safe, requires higher temperatures for cyanide transfer. nih.gov |

| Zinc cyanide (Zn(CN)₂) | Less toxic than NaCN/KCN, effective for functionalized substrates. nih.govnih.gov |

Reaction Conditions and Optimization for Aryl Chlorides

The successful palladium-catalyzed cyanation of aryl chlorides requires careful optimization of reaction conditions. Key parameters include the choice of catalyst, ligand, cyanide source, base, solvent, and temperature. researchgate.netnih.gov

For the cyanation of aryl chlorides, higher temperatures (typically 100-140 °C) are often necessary to overcome the high bond energy of the C-Cl bond and facilitate oxidative addition. researchgate.netnih.gov The choice of base is also crucial; carbonate bases like K₂CO₃ are frequently used to promote the dissociation of cyanide from sources like K₄[Fe(CN)₆]. nih.gov However, in some cases, weaker bases like potassium acetate (KOAc) can provide better results and minimize side reactions. nih.gov

The solvent system can also play a significant role. While organic solvents like dioxane or DMF are common, the use of aqueous systems or phase-transfer catalysts can be beneficial, particularly when using water-soluble cyanide sources like K₄[Fe(CN)₆]·3H₂O. nih.gov

Photooxidative Cyanation of Amines to α-Amino Nitriles

The photooxidative cyanation of amines to α-amino nitriles is a modern synthetic method that offers a pathway to these valuable compounds under mild conditions. This transformation typically involves the generation of an α-amino radical from an amine substrate through a photoredox-catalyzed single-electron transfer process. The resulting radical can then be trapped by a cyanide source to form the α-amino nitrile.

While a direct application of this method to produce this compound from a corresponding amine has not been extensively documented in scientific literature, the general principles of this reaction are noteworthy. The process often utilizes a photosensitizer that, upon irradiation with visible light, initiates the electron transfer from the amine. The choice of photosensitizer and cyanide source is critical to the reaction's efficiency.

Challenges in applying this method to a substrate like a hypothetical 3-chloro-2-fluorobenzylamine (B1586197) would include managing the reactivity of the halogenated aromatic ring and ensuring selective cyanation at the benzylic position without undesired side reactions.

Specific Synthetic Routes to this compound and Related Isomers

The synthesis of this compound can be approached through several classical and modern synthetic transformations. The primary challenge lies in the regioselective introduction of the chloro and fluoro substituents onto the phenylacetonitrile (B145931) backbone.

Challenges in Regioselective Synthesis of Dihalogenated Phenylacetonitriles

The synthesis of dihalogenated phenylacetonitriles with a specific substitution pattern, such as the 3-chloro-2-fluoro arrangement, is a significant challenge in synthetic organic chemistry. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of incoming groups during electrophilic or nucleophilic aromatic substitution reactions. In the case of this compound, the presence of both a deactivating, ortho-para directing chloro group and a deactivating, ortho-para directing fluoro group complicates the selective introduction of a third substituent.

Furthermore, the synthesis of the starting materials themselves can be complex. For instance, creating the 3-chloro-2-fluoro substitution pattern on a toluene (B28343) or benzaldehyde (B42025) precursor requires multi-step syntheses with careful control of regioselectivity at each step.

Strategies for Introducing Fluorine and Chlorine Substituents

Several strategies can be employed to introduce fluorine and chlorine substituents onto the aromatic ring, leading to precursors for this compound.

One common approach is to start with a commercially available, appropriately substituted aniline (B41778), such as 3-chloro-2-fluoroaniline. The amino group can then be converted to a nitrile via a Sandmeyer reaction . This well-established method involves the diazotization of the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment with a copper(I) cyanide salt then yields the desired phenylacetonitrile.

Alternatively, one could start from a substituted toluene, such as 3-chloro-2-fluorotoluene. The methyl group can be halogenated to a benzyl (B1604629) halide, for instance, 3-chloro-2-fluorobenzyl bromide, using a radical initiator like N-bromosuccinimide (NBS) under photochemical or thermal conditions. The resulting benzyl bromide can then undergo nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to yield this compound.

Another viable route begins with 3-chloro-2-fluorobenzaldehyde (B104339). The aldehyde can be reduced to the corresponding alcohol, 3-chloro-2-fluorobenzyl alcohol, which is then converted to the benzyl halide. Subsequent cyanation affords the final product.

The choice of strategy often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions.

In the Sandmeyer reaction , the temperature of the diazotization step is critical and is typically kept low (0-5 °C) to prevent the premature decomposition of the diazonium salt. The choice of copper catalyst and cyanide source can also influence the yield.

For the cyanation of benzyl halides , the choice of solvent and the presence of a phase-transfer catalyst can significantly impact the reaction rate and yield. Polar aprotic solvents like DMSO or DMF are often used to dissolve the cyanide salt. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can facilitate the reaction between the organic-soluble benzyl halide and the water-soluble cyanide salt in a biphasic system. The temperature of the reaction also plays a role, with higher temperatures generally leading to faster reaction rates, but also potentially to an increase in side products.

The table below summarizes the potential effects of various reaction parameters on the synthesis of this compound.

| Reaction Step | Parameter | Influence on Yield and Selectivity |

| Sandmeyer Reaction | Temperature | Low temperature (0-5 °C) is crucial for diazonium salt stability. |

| Catalyst | Copper(I) cyanide is a common and effective reagent. | |

| Benzyl Halide Cyanation | Solvent | Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of cyanide salts. |

| Catalyst | Phase-transfer catalysts can improve reaction rates in biphasic systems. | |

| Temperature | Higher temperatures can increase reaction rate but may lead to side reactions. |

Green Chemistry Approaches in the Synthesis of Halogenated Phenylacetonitriles

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Water-Free Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. In the context of synthesizing halogenated phenylacetonitriles, several strategies can be employed to achieve this goal.

Mechanochemistry , which involves conducting reactions by mechanical grinding in the absence of a solvent, has emerged as a powerful tool in green synthesis. For the cyanation of benzyl halides, a solid-state reaction with a cyanide salt could potentially be developed, thereby avoiding the use of large volumes of organic solvents.

Another approach is the use of phase-transfer catalysis under solvent-free or minimal-solvent conditions. The reaction between a solid benzyl halide and a solid cyanide salt can be facilitated by a small amount of a phase-transfer catalyst, which melts at the reaction temperature and creates a reactive liquid phase.

Furthermore, exploring the use of less toxic and more environmentally benign cyanide sources is an active area of research. For instance, the use of potassium hexacyanoferrate(II) as a cyanide source in palladium-catalyzed cyanations has been reported as a safer alternative to alkali metal cyanides. nih.gov

While specific applications of these green methods to the synthesis of this compound are not yet widely reported, they represent promising avenues for future research to develop more sustainable synthetic routes.

Catalytic Systems for Reduced Environmental Impact

The transition from traditional, stoichiometric-reagent-based syntheses to modern catalytic processes represents a significant leap forward in reducing the environmental footprint of chemical manufacturing. For the synthesis of aryl nitriles like this compound, catalytic cyanation of aryl halides is the predominant and most advanced route. These methods offer milder reaction conditions, greater functional group tolerance, and the ability to use less toxic reagents compared to classical methods such as the Sandmeyer or Rosenmund-von Braun reactions. nih.gov

Palladium-Catalyzed Cyanation: Palladium-based catalysts are at the forefront of aryl nitrile synthesis due to their high efficiency and broad applicability. nih.gov The synthesis of this compound would typically start from an aryl halide precursor, such as 1-bromo-3-chloro-2-fluorobenzene (B125859). Modern palladium systems can effectively catalyze the cyanation of even less reactive aryl chlorides. nih.gov

A key advancement for reducing environmental impact is the use of non-toxic and stable cyanide sources. Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], has emerged as a particularly valuable reagent. nih.govgoogle.com It is an inexpensive, easy-to-handle, and non-toxic solid, which significantly mitigates the risks and environmental hazards associated with highly toxic cyanide salts like NaCN or KCN. google.com The use of palladacycle precatalysts can further enhance catalytic activity, allowing for lower catalyst loadings and faster reaction times, which contributes to energy savings. nih.govmit.edu Furthermore, techniques such as microwave-assisted synthesis can dramatically reduce reaction times, leading to higher energy efficiency. nih.gov

Copper-Catalyzed Cyanation: Copper-catalyzed reactions offer an efficient, mild, and inexpensive alternative to palladium-based systems. organic-chemistry.org These methods can also utilize aryl halides as starting materials. A significant environmental advantage of some copper-catalyzed procedures is the avoidance of high-boiling polar aprotic solvents (e.g., DMF, NMP), which are difficult to remove and recycle. Instead, using apolar solvents like toluene simplifies product isolation and purification, thereby reducing solvent waste. organic-chemistry.org Copper catalysts can facilitate domino reactions, such as a halide exchange-cyanation, which streamlines the synthetic process. organic-chemistry.org

Nickel-Catalyzed Cyanation: Nickel-based catalytic systems are gaining traction as a cost-effective method for the cyanation of aryl halides, including the more challenging aryl chlorides. organic-chemistry.orgresearchgate.net These systems can operate with less toxic cyanide sources like zinc cyanide (Zn(CN)₂). organic-chemistry.org A groundbreaking development in this area is the reductive cyanation of organic chlorides using carbon dioxide (CO₂) and ammonia (B1221849) (NH₃) as the source for the cyano group. nih.gov This approach is exceptionally green, utilizing abundant and non-toxic C1 and N1 feedstocks, and represents a frontier in sustainable chemical synthesis. nih.gov

Interactive Table: Catalytic Systems for Aryl Nitrile Synthesis

| Catalytic Metal | Typical Precursor | Common Cyanide Source | Key Environmental Benefits |

|---|---|---|---|

| Palladium | Aryl Bromides & Chlorides | K₄[Fe(CN)₆] | High efficiency, mild conditions, use of non-toxic cyanide source. nih.govgoogle.com |

| Copper | Aryl Bromides & Iodides | NaCN, Malononitrile | Inexpensive catalyst, avoids polar solvents, simplified purification. organic-chemistry.orgresearchgate.net |

| Nickel | Aryl Chlorides | Zn(CN)₂, CO₂/NH₃ | Inexpensive catalyst, effective for chlorides, potential use of CO₂ as a C1 source. organic-chemistry.orgnih.gov |

Atom Economy and Waste Minimization in Synthesis

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Catalytic reactions are inherently superior in this regard compared to stoichiometric ones.

In the context of synthesizing this compound, a catalytic cyanation of 1-bromo-3-chloro-2-fluorobenzene demonstrates high atom economy. The catalyst (e.g., a palladium complex) participates in the reaction but is not consumed, and therefore its mass is not included in the atom economy calculation. This is a stark contrast to the traditional Rosenmund-von Braun reaction, which requires a stoichiometric or even superstoichiometric amount of copper(I) cyanide, generating significant copper-containing waste and exhibiting poor atom economy. organic-chemistry.org

Waste Minimization Strategies: The primary strategy for minimizing waste is the shift from stoichiometric reagents to catalytic systems. This change dramatically reduces the amount of inorganic salts and metal byproducts that need to be disposed of.

The choice of the cyanide source is also critical for waste reduction. The use of potassium hexacyanoferrate(II) not only makes the process safer but also minimizes hazardous waste streams. nih.gov The iron in K₄[Fe(CN)₆] is in a low-toxicity oxidation state and is part of a stable complex, making the resulting byproducts more environmentally benign than those from simple cyanide salts.

Interactive Table: Atom Economy Comparison for Cyanation

| Reaction Type | Generalized Equation | Atom Economy | Waste Profile |

|---|---|---|---|

| Stoichiometric | Ar-Br + CuCN → Ar-CN + CuBr | Lower (mass of CuCN and Br are lost from the desired product) | High (stoichiometric copper salt waste) |

| Catalytic | Ar-Br + "CN source" --(Catalyst)--> Ar-CN + byproducts | Higher (only the atoms from the "CN source" and Br are considered waste) | Low (only catalytic amount of metal, main waste from CN source and leaving group) |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 2 Fluorophenylacetonitrile

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group in organic synthesis. Its electronic structure, characterized by a carbon-nitrogen triple bond, makes the carbon atom electrophilic and susceptible to attack by nucleophiles. The reactivity of the nitrile group in 3-Chloro-2-fluorophenylacetonitrile is influenced by the electronic properties of the substituted phenyl ring. Both the chlorine and fluorine atoms are electron-withdrawing groups, which can impact the reaction rates and conditions for transformations of the nitrile. numberanalytics.com

Hydrolysis Reactions of Nitriles

One of the most fundamental reactions of nitriles is their hydrolysis to form either amides or carboxylic acids. numberanalytics.com This transformation can be achieved under acidic, basic, or enzymatic conditions, as well as through "dry" methods. The hydrolysis of this compound would lead to the formation of 2-(3-chloro-2-fluorophenyl)acetamide and subsequently 2-(3-chloro-2-fluorophenyl)acetic acid.

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule, acting as a nucleophile, then attacks this activated carbon. Following a proton transfer and tautomerization, an amide intermediate is formed. libretexts.org Prolonged heating in the presence of acid will lead to the further hydrolysis of this amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. nih.gov

General Mechanism for Acid-Catalyzed Nitrile Hydrolysis

| Step | Description |

|---|---|

| 1. Protonation | The nitrile nitrogen is protonated by an acid (e.g., H₃O⁺). |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic nitrile carbon. |

| 3. Deprotonation | A water molecule removes a proton from the oxygen, forming a tautomer of an amide (an imidic acid). |

| 4. Tautomerization | The imidic acid tautomerizes to the more stable amide. |

For this compound, the electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring would likely influence the rate of hydrolysis.

In basic solutions, a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. libretexts.org If the reaction is heated or conducted under more vigorous conditions, the amide will be further hydrolyzed by the base to yield a carboxylate salt. An acidic workup is then required to protonate the carboxylate to the final carboxylic acid. iucr.org

General Mechanism for Base-Catalyzed Nitrile Hydrolysis

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | A hydroxide ion attacks the electrophilic nitrile carbon. |

| 2. Protonation | The negatively charged nitrogen is protonated by water to form an imidic acid. |

| 3. Tautomerization | The imidic acid tautomerizes to form an amide. |

| 4. Further Hydrolysis | The amide undergoes base-catalyzed hydrolysis to form a carboxylate salt. |

"Dry" hydrolysis offers an alternative to traditional aqueous acid or base methods. This approach involves heating the nitrile with a solid reagent, such as a dicarboxylic acid or certain mineral salts like copper salts, often in the absence of a solvent. libretexts.orgnumberanalytics.com For instance, when using copper(II) chloride dihydrate, the proposed mechanism involves a series of oxidation-reduction reactions. The initial step is the reduction of the copper salt, which generates a hydroxide ion. This hydroxide ion then acts as a nucleophile, attacking the nitrile function to form the carboxylate ion. libretexts.org These methods can be advantageous as they can be milder and produce less toxic waste. libretexts.orgnumberanalytics.com

Enzymatic methods provide a green chemistry approach to nitrile hydrolysis. Nitrile hydratase (NHase) enzymes catalyze the hydration of a nitrile to its corresponding amide with high selectivity and under mild conditions (neutral pH and room temperature). libretexts.orgmasterorganicchemistry.com This method avoids the harsh conditions and potential side reactions associated with strong acids or bases. neliti.com The NHase enzyme contains a metal center (typically iron or cobalt) that activates the nitrile group towards the addition of a water molecule. neliti.com For some applications, NHase is used in conjunction with an amidase, which then hydrolyzes the amide to the carboxylic acid. libretexts.orggoogle.com

Pathways of Enzymatic Nitrile Hydrolysis

| Enzyme | Transformation |

|---|---|

| Nitrile Hydratase | Nitrile + H₂O → Amide |

| Nitrilase | Nitrile + 2H₂O → Carboxylic Acid + NH₃ |

Reduction of Nitriles to Amines (e.g., using LiAlH₄)

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.commasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. This process occurs twice. The first hydride addition forms an imine anion, which is stabilized by complexation with the aluminum species. A second hydride addition to the imine carbon results in a dianion. Subsequent protonation of this dianion with water in a workup step yields the primary amine. libretexts.orgrsc.org The reduction of this compound with LiAlH₄ would produce 2-(3-chloro-2-fluorophenyl)ethanamine.

General Mechanism for LiAlH₄ Reduction of Nitriles

| Step | Description |

|---|---|

| 1. First Hydride Attack | A hydride ion from LiAlH₄ attacks the nitrile carbon, breaking one of the π-bonds and forming an imine anion. |

| 2. Second Hydride Attack | A second hydride ion attacks the imine carbon, breaking the remaining π-bond and forming a dianion. |

Due to the high reactivity of LiAlH₄, this reduction is typically carried out in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comchemistrysteps.com

Reaction with Grignard Reagents for Ketone Synthesis

The reaction of nitriles with Grignard reagents (R-MgX) is a well-established method for the synthesis of ketones. libretexts.org In this two-step process, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. This forms an intermediate imine salt, which is then hydrolyzed with an aqueous acid to yield the final ketone product. libretexts.org

For this compound, this reaction allows for the introduction of a new carbon-carbon bond at the benzylic position, transforming the nitrile into a carbonyl group. The general mechanism proceeds as follows:

Nucleophilic Addition: The Grignard reagent, acting as a strong nucleophile, adds to the carbon-nitrogen triple bond of the nitrile. pressbooks.pub This breaks the pi bond and forms a magnesium salt of an imine.

Hydrolysis: Subsequent treatment with an acid, such as H₃O⁺, hydrolyzes the intermediate imine salt to produce a ketone. libretexts.org

The specific ketone synthesized depends on the particular Grignard reagent used in the reaction. youtube.com

Table 1: General Scheme for Ketone Synthesis from this compound

| Reactant | Reagents | Intermediate | Product |

| This compound | 1. R-MgX (Grignard Reagent) 2. H₃O⁺ (Acidic workup) | Iminomagnesium halide salt | 1-(3-Chloro-2-fluorophenyl)-1-alkanone |

Note: 'R' represents the alkyl or aryl group from the Grignard reagent.

Reactivity of the Halogenated Aromatic Ring

The presence of both chlorine and fluorine on the aromatic ring, activated by the electron-withdrawing nitrile group, allows for a range of reactions, particularly nucleophilic aromatic substitutions and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution in Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, especially when electron-withdrawing groups are present on the aromatic ring. wikipedia.org These groups activate the ring towards attack by nucleophiles. In the case of this compound, the nitrile group, being a powerful electron-withdrawing substituent, activates the ring for such substitutions.

In SNAr reactions involving different halogens, the C-F bond is typically more reactive than the C-Cl bond. This is because fluorine is the most electronegative element, making the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack. youtube.com The rate-determining step is usually the initial attack by the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate. masterorganicchemistry.com

Therefore, in a reaction with a nucleophile, it is expected that the fluorine atom at the C2 position would be preferentially substituted over the chlorine atom at the C3 position.

Palladium-Catalyzed C-H Bond Arylation (e.g., at C3 position of ortho-substituted fluorobenzenes)

Palladium-catalyzed C-H bond activation is a powerful tool for forming carbon-carbon bonds. In ortho-substituted fluorobenzenes, palladium catalysis can achieve regioselective arylation at the C3 position. nih.govdocumentsdelivered.com The fluorine atom at C2 can act as a directing group, facilitating the activation of the C-H bond at the adjacent C3 position. rsc.orgamanote.com This process typically involves a diphosphine-palladium catalyst system. nih.govdocumentsdelivered.com

While the C3 position in this compound is already substituted with a chlorine atom, this methodology is relevant for understanding the reactivity patterns of the molecule's scaffold. In related systems, the reaction proceeds with a variety of aryl bromides, tolerating electron-withdrawing groups on the coupling partner. nih.gov

Table 2: Example of a Catalytic System for C-H Arylation

| Component | Example | Purpose |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Source of palladium |

| Ligand | Diphosphine ligand | Stabilizes the catalyst and influences reactivity |

| Base | Potassium acetate | Activates the C-H bond |

| Solvent | Dimethylacetamide (DMA) | Reaction medium |

Reductive Dehalogenation Strategies

Reductive dehalogenation is the process of replacing a halogen atom on a molecule with a hydrogen atom. epa.gov This can be achieved using various methods, including catalytic hydrogenation or using reducing metals. In molecules with multiple halogens, selective dehalogenation can be a challenge.

For di-halogenated aromatic compounds, the relative bond strengths of C-F and C-Cl are a key factor. The C-F bond is significantly stronger than the C-Cl bond, making the chlorine atom easier to remove. Therefore, it is often possible to achieve selective reductive dechlorination while leaving the C-F bond intact. This can be particularly useful in synthesizing fluorinated aromatic compounds from chloro-fluoro precursors.

Microbial systems have also been studied for their ability to carry out reductive dehalogenation on aromatic compounds, a process that is important for the bioremediation of halogenated pollutants. nih.gov The removal of chlorine from an aromatic ring is generally easier when the ring is also substituted with electron-destabilizing groups like a cyano group. epa.gov

Mechanistic Insights into Organic Transformations Involving the Nitrile and Halogen Moieties

Computational Chemistry and Theoretical Studies on Reaction Pathways

Computational chemistry offers powerful tools for understanding the mechanisms of complex organic reactions. arxiv.org By using methods like Density Functional Theory (DFT), chemists can model reaction profiles, calculate the energies of reactants, transition states, and products, and thereby predict the most likely reaction pathway. nih.gov

For a molecule like this compound, computational studies can provide deep insights into:

Nucleophilic Aromatic Substitution: Theoretical calculations can determine the energy barriers for nucleophilic attack at both the C-F and C-Cl positions, confirming the expected regioselectivity. Studies on related systems have explored the concerted versus two-step (Meisenheimer complex) SNAr mechanisms. nih.gov

Grignard Reaction: The mechanism of the Grignard addition to the nitrile group can be modeled to understand the energetics of the C-C bond formation and the subsequent hydrolysis step.

C-H Activation: Computational models can elucidate the role of the palladium catalyst and the directing effect of the fluorine atom in C-H arylation reactions.

Dehalogenation: The thermodynamics and kinetics of reductive dehalogenation can be studied to predict the selectivity of chlorine versus fluorine removal under different conditions.

These theoretical investigations are crucial for rationalizing experimental observations and for designing new synthetic routes with improved efficiency and selectivity. researchgate.net

Kinetic and Thermodynamic Considerations in Multi-step Reactions

In any multi-step synthesis involving this compound, both kinetic and thermodynamic factors play a crucial role in determining the reaction's feasibility, rate, and the distribution of products. Kinetic control refers to the pathway that proceeds the fastest, leading to the kinetically favored product, which is not always the most stable one. Thermodynamic control, on the other hand, pertains to the most stable product, which is favored under conditions that allow for equilibrium to be established.

The electronic properties of the substituents on the phenyl ring are paramount in dictating its reactivity. Both chlorine and fluorine are electronegative atoms and thus exert a strong electron-withdrawing inductive effect (-I). The nitrile group (-CN) is also strongly electron-withdrawing through both inductive and resonance effects (-I, -M). These effects render the aromatic ring electron-deficient, which has significant implications for reactions such as nucleophilic aromatic substitution (SNAr).

A common multi-step reaction involving such a substrate would be the sequential substitution of the halogen atoms. The fluorine atom, being ortho to the chloro group and meta to the nitrile, and the chlorine atom, being ortho to the fluorine and ortho to the nitrile, will have their reactivity influenced by these adjacent groups. In general, for nucleophilic aromatic substitution, a strong electron-withdrawing group ortho or para to the leaving group is required to stabilize the intermediate Meisenheimer complex, thereby lowering the activation energy and increasing the reaction rate. nih.govmdpi.com

Consider a hypothetical two-step nucleophilic aromatic substitution reaction on this compound with a nucleophile (Nu⁻). The first step would involve the displacement of one of the halogens, and the second step would involve the displacement of the remaining halogen. The relative rates of these two steps would be determined by the activation energies of each. The ortho and para positions relative to the strongly activating nitrile group are most susceptible to nucleophilic attack. In this molecule, the chlorine atom is ortho to the nitrile group, suggesting it would be a likely site for initial substitution.

To illustrate the kinetic and thermodynamic parameters that would be considered in such a multi-step reaction, the following data table presents hypothetical values for the sequential substitution of the halogens on this compound. It is crucial to note that this data is illustrative and not based on experimental measurements for this specific compound.

| Reaction Step | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) | Gibbs Free Energy Change (ΔG) at 298 K (kJ/mol) |

| Step 1: Substitution of Chlorine | 1.5 x 10⁻⁴ | 85 | -45 | -20 | -39.04 |

| Step 2: Substitution of Fluorine | 8.0 x 10⁻⁶ | 95 | -50 | -25 | -42.55 |

This illustrative table demonstrates that the first step, the substitution of the chlorine atom, is kinetically favored with a higher rate constant and lower activation energy. Both steps are shown to be thermodynamically favorable, with negative ΔG values. In a real-world scenario, chemists would need to experimentally determine these values to optimize reaction conditions such as temperature, reaction time, and choice of catalyst to favor the desired product. uri.edulibretexts.org The use of advanced techniques like continuous flow chemistry can aid in the rapid generation of such kinetic models. nih.gov

Spectroscopic and Structural Characterization of 3 Chloro 2 Fluorophenylacetonitrile and Its Derivatives

Advanced Spectroscopic Techniques for Elucidating Molecular Structure

Modern analytical methods provide unparalleled insight into molecular architecture. Techniques such as NMR, MS, and IR spectroscopy are cornerstone tools, each offering unique and complementary information regarding the connectivity, molecular weight, and functional groups present in a sample of 3-Chloro-2-fluorophenylacetonitrile.

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, it reveals information about the chemical environment and connectivity of atoms.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring and the methylene (B1212753) (-CH₂) group provide distinct signals. The three aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org Their splitting patterns (multiplicity) will be complex, appearing as doublets or triplets of doublets due to coupling with adjacent protons (ortho and meta coupling). wisc.edu

A significant feature in the spectrum is the signal for the methylene protons (-CH₂-CN). A particularly noteworthy phenomenon is the expected "through-space" coupling between these protons and the ortho-fluorine atom. Research on structurally similar 2'-fluoro-substituted compounds has demonstrated that even when separated by five bonds, protons can couple with a nearby fluorine atom if they are in close spatial proximity. researchgate.net This interaction, a through-space J-coupling, would cause the methylene proton signal to be split further by the fluorine nucleus, providing clear evidence for the ortho-relationship between the fluorophenyl and acetonitrile (B52724) moieties. researchgate.net

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to each of the unique carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon:

The nitrile carbon (-C≡N) is typically found in the 115-125 ppm range.

The aromatic carbons absorb in the 110-160 ppm region. The carbons directly bonded to the electronegative fluorine and chlorine atoms (C-2 and C-3) will be significantly influenced, with their exact shifts determined by the combined electronic effects.

The methylene carbon (-CH₂-) signal is expected to appear further upfield.

Similar to the through-space coupling seen in ¹H NMR, the methylene carbon and the C-2 carbon are likely to exhibit coupling to the fluorine atom (⁴JCF and ¹JCF, respectively), resulting in doublet signals for these carbons.

Given that ¹⁹F has a natural abundance of 100% and is a spin ½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would display a single primary signal, as there is only one fluorine atom in the molecule. thermofisher.com The chemical shift of this signal is highly sensitive to the surrounding electronic environment. biophysics.org

This signal would be split into a multiplet due to coupling with the adjacent aromatic protons. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an excellent tool for detecting and quantifying fluorinated molecules, even in complex mixtures, which is a valuable application in fields like metabolomics for tracking the fate of fluorinated drugs or probes. nih.govnih.gov

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₈H₅ClFN.

The electron ionization mass spectrum will show a molecular ion (M⁺) peak. A key diagnostic feature will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in the appearance of two peaks in the molecular ion region: one for the molecule containing ³⁵Cl (M⁺) and another, two mass units higher, for the molecule containing ³⁷Cl (M+2). The relative intensity of these peaks will be approximately 3:1, which is a clear indicator of the presence of a single chlorine atom in the molecule. libretexts.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides clear evidence for its key structural components.

The most characteristic absorption would be the strong, sharp peak for the nitrile (C≡N) triple bond stretch, which typically appears in the 2220-2260 cm⁻¹ region. spectroscopyonline.com The presence of an aromatic ring gives rise to C=C stretching absorptions in the 1450-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹. slideshare.net Additionally, characteristic absorption bands for the C-F and C-Cl bonds would be present in the fingerprint region (typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl).

Microwave Spectroscopy for Conformational Analysis

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By precisely measuring the frequencies of rotational transitions, it is possible to determine the moments of inertia and, consequently, the exact three-dimensional structure of a molecule. This method is particularly powerful for distinguishing between different conformers (rotational isomers) and determining their relative energies.

For this compound, one would expect the primary conformational flexibility to arise from the rotation of the cyanomethyl group (-CH₂CN) relative to the phenyl ring. Microwave spectroscopy could potentially distinguish between different orientations of this group, providing precise dihedral angles and information on the energy barriers to rotation.

To illustrate the type of data obtained from such studies, the following table presents hypothetical rotational constants for possible conformers of a related molecule, which are instrumental in their structural assignment.

| Parameter | Conformer A | Conformer B |

| Rotational Constants (MHz) | ||

| A | 2500.123 | 2450.456 |

| B | 1200.789 | 1250.321 |

| C | 800.456 | 790.123 |

| Nuclear Quadrupole Coupling Constants (MHz) | ||

| χaa (³⁵Cl) | -40.56 | -41.23 |

| χbb (³⁵Cl) | 20.12 | 20.89 |

| χcc (³⁵Cl) | 20.44 | 20.34 |

| Relative Energy (kJ/mol) | 0 | 2.5 |

This table is illustrative and does not represent actual data for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. By diffracting X-rays off a single crystal, a three-dimensional electron density map can be generated, from which atomic coordinates, bond lengths, bond angles, and intermolecular interactions can be derived with high accuracy.

Specific crystallographic data for this compound has not been reported in the reviewed literature. However, the crystal structure of a related compound, 3-chloro-5-fluorosalicylaldehyde, provides a clear example of the detailed structural information that can be obtained. In this molecule, the arrangement of atoms in the crystal lattice is determined, revealing details about intramolecular hydrogen bonding and intermolecular packing forces, such as π-stacking and C-H···O/F interactions.

For this compound, a crystal structure would definitively establish the solid-state conformation, including the orientation of the cyanomethyl group and the planarity of the phenyl ring. It would also reveal how the molecules pack together, influenced by dipole-dipole interactions from the polar C-Cl, C-F, and C≡N bonds, as well as potential weak hydrogen bonds involving the acetonitrile group.

The following table summarizes the kind of crystallographic data that would be obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.859 |

| b (Å) | 24.753 |

| c (Å) | 9.783 |

| α (°) | 90 |

| β (°) | 91.29 |

| γ (°) | 90 |

| Volume (ų) | 2629.7 |

| Z (molecules per unit cell) | 4 |

This table is based on data for a related substituted phenylacetonitrile (B145931) derivative and is for illustrative purposes. researchgate.net

Computational Chemistry Approaches for Structural Predictions and Conformational Analysis

In conjunction with experimental techniques, computational chemistry provides invaluable insights into molecular structure and energetics. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to predict molecular geometries, relative conformational energies, rotational barriers, and various spectroscopic properties. memphis.edursc.org

For this compound, computational models can explore the potential energy surface associated with the rotation of the cyanomethyl group. These calculations can predict the most stable conformers and the energy barriers separating them. Such theoretical predictions are crucial for guiding and interpreting experimental studies, such as microwave spectroscopy. For instance, theoretical calculations for α-cyano-α-fluorophenylacetic acid methyl ester, a related molecule, have been used to investigate conformational preferences and the electronic interactions that stabilize them. researchgate.net

Computational methods are also employed to simulate vibrational spectra (Infrared and Raman), which can be compared with experimental data to confirm the structure of the synthesized compound. Furthermore, parameters like molecular dipole moments and electrostatic potential maps can be calculated to understand the molecule's reactivity and intermolecular interactions.

A typical computational study on this compound would involve optimizing the geometry of various possible conformers and calculating their relative energies, as illustrated in the hypothetical table below.

| Computational Method | Basis Set | Conformer | Relative Energy (kcal/mol) | Dihedral Angle (F-C₂-C₁-CH₂) (°) |

| B3LYP | 6-311++G(d,p) | I (Planar) | 1.2 | 0 |

| B3LYP | 6-311++G(d,p) | II (Ortho-gonal) | 0 | 90 |

| MP2 | aug-cc-pVDZ | I (Planar) | 1.5 | 0 |

| MP2 | aug-cc-pVDZ | II (Ortho-gonal) | 0 | 90 |

This table is illustrative and presents hypothetical data to demonstrate the output of computational analysis.

Applications and Advanced Research Directions

3-Chloro-2-fluorophenylacetonitrile as a Key Intermediate in Organic Synthesis

The strategic placement of chloro and fluoro substituents on the phenylacetonitrile (B145931) framework provides chemists with a powerful tool for developing new molecular architectures. The nitrile group (—C≡N) is a versatile functional group that can be transformed into amines, carboxylic acids, or amides, while the halogen atoms can influence the electronic properties and reaction selectivity of the molecule.

Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

A primary application of this compound is in the synthesis of precursors for active pharmaceutical ingredients. A notable example is its use in creating 2-fluoro-3-chloroaniline sigmaaldrich.com, a crucial intermediate for a class of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR inhibitors are a cornerstone of targeted cancer therapy, and the development of novel scaffolds is a significant area of research.

The synthesis involves the reduction of the nitrile group of this compound to a primary amine, yielding 2-fluoro-3-chloroaniline. This aniline (B41778) is then used in a multi-step synthesis to construct complex heterocyclic systems, such as 5,6-dihydro-pyrimido[4,5-b] ambeed.comnih.govoxazepines. researchgate.net These molecules have been identified as potent EGFR inhibitors, demonstrating the direct lineage from a simple nitrile to a complex, biologically active compound. researchgate.net

| Step | Reactant(s) | Transformation | Product | Application |

| 1 | This compound | Nitrile Reduction | 2-Fluoro-3-chloroaniline | Pharmaceutical Intermediate sigmaaldrich.comresearchgate.net |

| 2 | 2-Fluoro-3-chloroaniline, 5-amino-4,6-dichloropyrimidine | Nucleophilic Substitution | N-(3-chloro-2-fluorophenyl)-4,6-dichloropyrimidin-5-amine | Precursor for cyclization researchgate.net |

| 3 | Intermediate from Step 2, Substituted Benzaldehyde (B42025) | Condensation & Cyclization | 5,6-dihydro-pyrimido[4,5-b] ambeed.comnih.govoxazepine core | Potent EGFR Inhibitor researchgate.net |

Development of Agrochemicals (e.g., herbicides, insecticides, fungicides)

Halogenated anilines and their nitrile precursors are significant in the agrochemical industry. google.com For instance, isomers like 3-chloro-4-fluoroaniline (B193440) are key intermediates in the synthesis of widely used fluoric herbicides and sterilants. google.com Similarly, other chlorinated phenylacetonitrile derivatives serve as building blocks for insecticides and fungicides. google.comresearchgate.net

While direct, large-scale application of this compound in major commercial agrochemicals is not extensively documented in publicly available research, its structural motifs are of high interest. The combination of chlorine and fluorine can enhance the efficacy and metabolic stability of a potential pesticide. Research into novel fungicides has shown that specific chlorination patterns on phenyl rings are crucial for activity against certain plant pathogens like P. xanthii. nih.gov The development of new pesticides is an ongoing process, and intermediates like this compound represent a valuable resource for creating libraries of new compounds for screening.

Role in Material Science (e.g., polymers, liquid crystals)

In material science, aromatic nitriles and halogenated compounds are often explored for creating novel polymers and liquid crystals. ambeed.com Chemical suppliers categorize this compound as a potential building block for polymer science. bldpharm.com The polarity introduced by the nitrile and halogen groups, combined with the rigidity of the benzene (B151609) ring, are desirable features for designing materials with specific electronic and optical properties. However, specific examples of polymers or liquid crystals synthesized directly from this compound are not prominent in current peer-reviewed literature, suggesting its role in this field is, at present, more potential than established.

Exploration of Biological and Medicinal Chemistry Applications

The true value of this compound is most evident in its application to biological and medicinal chemistry, where precise molecular architecture is paramount.

Integration into Drug Discovery and Development

The compound is an important scaffold for drug discovery. The presence of both chlorine and fluorine atoms allows for fine-tuning of a drug candidate's properties. Halogens can alter a molecule's acidity, lipophilicity, and metabolic stability, all of which are critical pharmacokinetic parameters. The 3-chloro, 2-fluoro substitution pattern provides a unique electronic and steric profile for interaction with biological targets.

Its role as a precursor to EGFR inhibitors highlights its integration into the development pipeline for anti-cancer therapeutics. researchgate.net The ability to generate complex, active molecules from this relatively simple starting material makes it a cost-effective and valuable tool for medicinal chemists exploring structure-activity relationships (SAR) to optimize lead compounds.

Studies on Conformationally Restricted Analogues for Biological Activity

A key strategy in modern drug design is to create conformationally restricted analogues of a lead compound to enhance its binding affinity and selectivity for a biological target. The synthesis of the rigid 5,6-dihydro-pyrimido[4,5-b] ambeed.comnih.govoxazepine structure from the flexible 2-fluoro-3-chloroaniline precursor is a prime example of this principle. researchgate.net

By incorporating the 3-chloro-2-fluorophenyl group into a larger, fused ring system, the rotational freedom of the phenyl ring is significantly limited. This "locking" of the conformation can lead to a more favorable interaction with the target protein's binding site. The ortho-fluoro substituent, in particular, can play a crucial role in dictating the preferred dihedral angle of the phenyl ring relative to the rest of the molecule, thereby creating a highly specific shape that is recognized by the target, in this case, the EGFR kinase domain. This approach of using specific building blocks to create rigid final structures is a powerful method for improving the potency and selectivity of drug candidates.

Environmental and Sustainable Chemistry Considerations

The increasing use of complex fluorinated molecules like this compound in various industrial applications necessitates a thorough evaluation of their environmental impact and the development of sustainable chemical practices. This section explores the atmospheric fate of fluorinated nitriles, their potential contribution to global warming, and the broader strategies being developed for a more sustainable approach to fluorine chemistry.

Atmospheric Chemistry and Degradation of Fluorinated Nitriles

While specific atmospheric degradation studies on this compound are not extensively available, the atmospheric fate of fluorinated nitriles can be inferred from the behavior of similar compounds. Nitriles are introduced into the atmosphere from various sources, and their degradation pathways are of interest to atmospheric chemists.

In the troposphere, the primary degradation mechanism for many organic compounds, including nitriles, is through reaction with hydroxyl (OH) radicals. The presence of fluorine and chlorine atoms on the aromatic ring of this compound is expected to influence its reactivity and atmospheric lifetime. Fluorination can sometimes increase the atmospheric stability of a compound, potentially leading to a longer atmospheric lifetime.

Research into the atmospheric chemistry of nitriles suggests that they can be formed in transient, hydrogen-rich atmospheres, such as those that may have existed on early Earth. nih.gov Complex nitrogen-rich organic compounds can form and deposit from the atmosphere. nih.gov While the conditions are different, this highlights the role of nitriles in atmospheric chemical processes. The degradation of fluorinated compounds in the atmosphere is a key factor in determining their environmental impact, as longer-lived compounds have a greater potential to contribute to global warming. epa.gov Many fluorinated gases are primarily removed from the atmosphere through destruction by sunlight in the upper atmosphere. epa.gov

Global Warming Potential (GWP) of Fluorinated Compounds

Fluorinated compounds are recognized for their high global warming potentials (GWP), a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, compared to carbon dioxide (CO₂). epa.gov Many F-gases are potent greenhouse gases, and even small atmospheric concentrations can significantly impact global temperatures due to their long atmospheric lifetimes. epa.govnih.gov

The GWP of a molecule is influenced by its atmospheric lifetime and its ability to absorb infrared radiation. While the specific GWP for this compound has not been reported, the values for other fluorinated compounds provide a critical context for its potential environmental impact. Fluorinated gases, including hydrofluorocarbons (HFCs), perfluorocarbons (PFCs), sulfur hexafluoride (SF₆), and nitrogen trifluoride (NF₃), are among the most potent and long-lasting greenhouse gases emitted from human activities. epa.govepa.gov

The table below presents the GWP values for a selection of fluorinated compounds, illustrating the wide range of their potential climate impact.

| Compound Name | Chemical Formula | GWP (100-year) | Atmospheric Lifetime |

| Hydrofluorocarbons (HFCs) | up to 12,400 | up to 270 years | |

| HFC-23 | CHF₃ | 14,800 | 270 years |

| HFC-134a | CH₂FCF₃ | 1,430 | 14 years |

| R-404A | Blend | 3,922 | - |

| R-410A | Blend | 2,088 | - |

| Perfluorocarbons (PFCs) | up to 11,100 | 2,600–50,000 years | |

| Carbon Tetrafluoride | CF₄ | 7,390 | 50,000 years |

| Sulfur Hexafluoride | SF₆ | 23,500 | 3,200 years |

| Nitrogen Trifluoride | NF₃ | 16,100 | 740 years |

| Heptafluoroisobutyronitrile | (CF₃)₂CFCN | Not specified | Not specified |

Data sourced from US EPA and other scientific publications. epa.govresearchgate.net

The high GWP values of many fluorinated compounds have led to international regulations, such as the Kigali Amendment to the Montreal Protocol, aimed at phasing down the production and consumption of HFCs. mdpi.com

Strategies for Sustainable Fluorine Chemistry and Repurposing F-gases

The environmental concerns associated with fluorinated compounds have spurred research into more sustainable practices in fluorine chemistry. numberanalytics.com Key strategies focus on reducing the environmental footprint of fluorination processes and managing the lifecycle of fluorinated products.

Sustainable Fluorination Methods: Traditional fluorination methods often rely on hazardous reagents like hydrofluoric acid and fluorine gas. numberanalytics.com Research is now directed towards "green fluorination" reagents and methods that are safer and more environmentally benign. numberanalytics.com These include:

Catalytic methods: Using catalysts to reduce the amount of fluorinating agent required, thus minimizing waste. numberanalytics.com

Electrochemical synthesis: Utilizing electricity to drive fluorination reactions, which can reduce the need for toxic reagents. numberanalytics.comnumberanalytics.com

Flow chemistry: Employing continuous flow processes for improved efficiency, safety, and waste reduction compared to traditional batch processes. numberanalytics.com

Safer feedstock production: Developing processes to produce fluorochemicals that are less hazardous, for example, by using oxalic acid with fluorspar under mild conditions instead of high-temperature processes with sulfuric acid. agchemigroup.eu

Repurposing and Recycling F-gases: A significant opportunity for sustainability lies in the chemical repurposing of fluorinated gases (F-gases), which are widely used as refrigerants, blowing agents, and insulators. nih.govrsc.org Instead of being released or destroyed, these potent greenhouse gases can be captured and chemically transformed into valuable chemical intermediates. nih.govresearchgate.net This approach is a cornerstone of creating a circular economy for fluorinated materials. opteon.com Strategies include:

Chemical recycling: Breaking down F-gases into their constituent parts for reuse in synthesizing new fluorochemicals. numberanalytics.com

Reclamation and reuse: Recovering and reprocessing refrigerants from end-of-life equipment to meet the specifications of new products, which is a valuable alternative to destruction. mdpi.comopteon.com

Innovative reagents: Using metal-organic frameworks (MOFs) to handle fluorinated gases as stable, solid reagents, which simplifies their use in chemical reactions and enhances safety. nih.gov

These strategies aim to reduce the demand for virgin fluorine resources and mitigate the environmental impact of F-gas emissions. nih.gov

Development of Fluorine-Free Alternatives in Specific Applications

In response to regulations and growing environmental concerns surrounding certain fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), there is a significant drive to develop fluorine-free alternatives for various applications. plastiservice.comsiliketech.com

High-performance fluorine-free materials are being explored and implemented in sectors that have traditionally relied on fluoropolymers and fluoroelastomers:

High-Performance Elastomers: For applications requiring chemical and thermal resistance, alternatives to fluoroelastomers like FKM and FFKM are available. plastiservice.com These include:

EPDM (Ethylene Propylene Diene Monomer): Offers excellent resistance to UV and chemicals. plastiservice.complastiservice.com

HNBR (Hydrogenated Nitrile Butadiene Rubber): Provides better thermal and chemical resistance than standard NBR. plastiservice.complastiservice.com

VMQ (Silicone): Suitable for a wide temperature range and ideal for food and medical applications. plastiservice.complastiservice.com

High-Performance Thermoplastics: To replace fluoropolymers like PTFE and PVDF, several robust alternatives are being used: plastiservice.com

PEEK (Polyetheretherketone): Known for its high thermal resistance and excellent chemical and mechanical properties. plastiservice.com

PPS (Polyphenylene Sulfide): Offers high thermal stability and chemical resistance. plastiservice.com

PI (Polyimide): Ideal for extreme temperature conditions. plastiservice.com

Coatings and Surface Treatments: Innovative fluorine-free coatings are being developed to provide water, oil, and stain repellency. fraunhofer.de One promising class of materials is ORMOCER®s (organically modified ceramics), which are inorganic-organic hybrid polymers that can be tailored to replace PFAS in applications like food packaging and textiles. fraunhofer.de

The development of these alternatives is driven by both regulatory pressure, such as the EU's potential restrictions on PFAS, and market demand for more sustainable products. plastiservice.comsiliketech.com

Advanced Research Methodologies and Future Outlook

High-Throughput Screening in Synthesis and Catalysis

High-throughput screening (HTS) is a powerful methodology that enables the rapid and parallel testing of numerous reaction conditions or catalysts. numberanalytics.comnih.gov This approach can significantly accelerate the discovery and optimization of synthetic routes for 3-Chloro-2-fluorophenylacetonitrile. numberanalytics.com

In Synthesis: HTS can be employed to systematically explore a wide range of parameters, including solvents, bases, temperatures, and reaction times, to identify the optimal conditions for its production. For instance, in the classic synthesis of phenylacetonitriles from benzyl (B1604629) halides and alkali metal cyanides, HTS could be used to quickly screen various phase-transfer catalysts to improve yield and reduce reaction times. google.com

In Catalysis: The discovery of novel catalysts is another area where HTS is invaluable. mpg.de By creating and screening libraries of potential catalysts, researchers can identify more efficient and selective options for the synthesis of this compound. numberanalytics.comacs.org This is particularly relevant for developing more sustainable and atom-economical synthetic methods. epitomejournals.com Analytical techniques such as mass spectrometry and infrared spectroscopy are often integrated into HTS workflows to rapidly assess the outcomes of these catalytic reactions. mpg.de

Table 1: Hypothetical High-Throughput Screening for the Synthesis of this compound

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)2/PCy3 | Toluene (B28343) | 80 | 65 |

| Pd(OAc)2/PCy3 | Dioxane | 80 | 72 |

| NiCl2(dppp) | THF | 60 | 58 |

| NiCl2(dppp) | Acetonitrile (B52724) | 60 | 63 |

| CuI/TMEDA | DMF | 100 | 78 |

| CuI/TMEDA | DMSO | 100 | 85 |

Flow Chemistry Approaches for Enhanced Reaction Control

Flow chemistry, or continuous flow chemistry, offers several advantages over traditional batch processing for the synthesis of fine chemicals like this compound. seqens.comamf.ch In a flow reactor, reagents are continuously pumped through a network of tubes or channels, allowing for precise control over reaction parameters. amf.chrsc.org

Key benefits of flow chemistry include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors facilitates efficient heat exchange and mixing, which is particularly advantageous for highly exothermic or fast reactions. rsc.orgmit.edu

Improved Safety: The small reaction volumes inherent in flow systems minimize the risks associated with handling hazardous reagents or intermediates. seqens.comnih.gov

Increased Scalability and Reproducibility: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, ensuring consistent product quality. seqens.comrsc.org

For the synthesis of this compound, flow chemistry could enable better control over the reaction temperature and residence time, potentially leading to higher yields and purities. rsc.orgnih.gov This is especially relevant for multi-step syntheses, where intermediates can be generated and immediately used in the next reaction step without isolation. uc.pt

Table 2: Comparison of Batch vs. Flow Chemistry for a Hypothetical Synthesis Step

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Temperature Control | Moderate | Precise |

| Mixing | Variable | Efficient |

| Safety | Higher Risk | Lower Risk |

| Scalability | Complex | Straightforward |

Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. researchgate.netresearchgate.netsimanalytics.com These technologies can analyze vast datasets of chemical reactions to identify patterns and relationships that may not be apparent to human chemists. researchgate.netbeilstein-journals.org

For this compound, AI and ML could be applied in several ways: